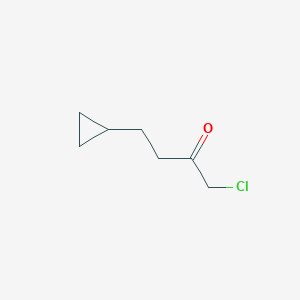
2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid, also known as MOE-Oxazoline, is an organic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. MOE-Oxazoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Chemistry
Cycloaddition Reactions : Studies show that 5-methoxyoxazoles react with tetracyanoethylene to give esters of tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids, indicating a potential application in synthesizing complex organic molecules (Ibata et al., 1992).
Peptide Synthesis : 2-Alkoxy-5(4H)-oxazolones are found to be crucial intermediates in peptide synthesis. Their structures have been determined by X-ray diffraction, suggesting their application in the design of peptide-based compounds (Crisma et al., 1997).
Oxazole Ring Opening : The reaction of oxazoles with certain reagents leads to the formation of carboxylic acids, demonstrating their utility in synthetic organic chemistry (Wasserman et al., 1981).
Applications in Material Science
Fluorescence Probes : Certain derivatives of oxazole, like 6-methoxyanthracene-2-carboxylic acid, exhibit solvatochromism and can be used as fluorescence probes. These compounds can serve as markers or sensors in various scientific and industrial applications (Ihmels et al., 2000).
Corrosion Inhibition : Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole show high efficiency as corrosion inhibitors, indicating potential applications in protecting metals in acidic environments (Bentiss et al., 2009).
Applications in Medicinal Chemistry
Synthesis of Biologically Active Compounds : The creation of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule suitable for preparing collections of peptidomimetics or biologically active compounds, demonstrates the role of oxazole derivatives in medicinal chemistry (Ferrini et al., 2015).
Antiallergic Compounds : Certain oxazole derivatives have shown potential as antiallergic agents, opening avenues for new therapeutic drugs (Buckle et al., 1983).
Catalysts in Chemical Synthesis : Chiral Salen ± Aluminum Complexes used in the synthesis of oxazole derivatives can lead to new methods for asymmetric synthesis of important biological molecules (Evans et al., 2001).
Corrosion Inhibitors : Triazole derivatives have been synthesized as new inhibitors for corrosion of mild steel in acid media, showcasing another potential application in the field of material protection and maintenance (Li et al., 2007).
Eigenschaften
IUPAC Name |
2-(1-methoxyethyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-4(11-2)6-8-5(3-12-6)7(9)10/h3-4H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXWGKRXQHAEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CO1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2913026.png)





![3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2913033.png)
![N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2913034.png)
![3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2913035.png)





